molecular formula C17H19N5O B10877151 9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B10877151
M. Wt: 309.4 g/mol
InChI Key: OFXOYFISJDPKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: THTQ can be synthesized using various methods, including cyclization reactions.

      Reaction Conditions: The specific conditions depend on the chosen synthetic route.

      Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides insights.

  • Chemical Reactions Analysis

      Reactions: THTQ may undergo oxidation, reduction, and substitution reactions.

      Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles are employed.

      Major Products: These reactions yield derivatives of THTQ with modified substituents.

  • Scientific Research Applications

      Chemistry: THTQ serves as a scaffold for designing novel compounds due to its unique structure.

      Biology: It may exhibit biological activity, making it relevant for drug discovery.

      Medicine: Research explores its potential therapeutic applications.

      Industry: THTQ derivatives could find use in materials science or as intermediates.

  • Mechanism of Action

    • The exact mechanism remains an active area of study.
    • THTQ likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C17H19N5O

    Molecular Weight

    309.4 g/mol

    IUPAC Name

    9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

    InChI

    InChI=1S/C17H19N5O/c1-21(2)12-8-6-11(7-9-12)16-15-13(4-3-5-14(15)23)20-17-18-10-19-22(16)17/h6-10,16H,3-5H2,1-2H3,(H,18,19,20)

    InChI Key

    OFXOYFISJDPKGY-UHFFFAOYSA-N

    Canonical SMILES

    CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.